1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine 1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17636985
InChI: InChI=1S/C10H18N2S/c1-6(11)8-7(2)12-9(13-8)10(3,4)5/h6H,11H2,1-5H3
SMILES:
Molecular Formula: C10H18N2S
Molecular Weight: 198.33 g/mol

1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine

CAS No.:

Cat. No.: VC17636985

Molecular Formula: C10H18N2S

Molecular Weight: 198.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine -

Specification

Molecular Formula C10H18N2S
Molecular Weight 198.33 g/mol
IUPAC Name 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine
Standard InChI InChI=1S/C10H18N2S/c1-6(11)8-7(2)12-9(13-8)10(3,4)5/h6H,11H2,1-5H3
Standard InChI Key AISOQNNIMKUBEE-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C(C)(C)C)C(C)N

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine is C₁₀H₁₈N₂S, with a molecular weight of 198.33 g/mol. The thiazole core (C₃H₃NS) is a five-membered heterocycle containing nitrogen and sulfur, which confers electronic diversity and reactivity. Key substituents include:

  • tert-Butyl group (C(CH₃)₃): Positioned at C2, this bulky group enhances steric hindrance and influences the compound’s lipophilicity .

  • Methyl group (CH₃): At C4, this substituent modulates electronic effects on the thiazole ring.

  • Ethanamine (CH₂CH₂NH₂): Attached to C5, this primary amine enables participation in hydrogen bonding and salt formation, critical for biological interactions .

Table 1: Structural and Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₈N₂S
Molecular Weight198.33 g/mol
CAS NumberNot publicly disclosed
IUPAC Name1-(2-tert-Butyl-4-methyl-1,3-thiazol-5-yl)ethanamine
Key Functional GroupsThiazole, tert-butyl, methyl, primary amine

Synthesis and Manufacturing Approaches

While no direct synthesis protocol for this compound is published, analogous routes from patents and chemical suppliers suggest a multi-step process involving thiazole ring formation followed by functionalization.

Thiazole Ring Construction

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which combines a thioamide with a α-haloketone. For example:

  • Formation of 2-tert-butyl-4-methylthiazole: Reacting tert-butylthioamide with 4-methyl-2-bromoacetophenone yields the substituted thiazole .

  • Functionalization at C5: Electrophilic substitution or coupling reactions introduce the ethanamine group. A Mannich reaction or nucleophilic substitution with 2-aminoethyl bromide may be employed .

Purification and Characterization

Post-synthesis purification involves column chromatography or recrystallization. Analytical techniques such as NMR (¹H and ¹³C), HRMS, and HPLC validate structural integrity. For instance, the tert-butyl group exhibits characteristic singlet peaks in ¹H NMR at δ 1.4–1.6 ppm .

Physicochemical Properties

Data extrapolated from similar thiazole derivatives (e.g., 2-(Thiazol-5-yl)ethanamine dihydrochloride) suggest the following properties :

Table 2: Estimated Physicochemical Properties

PropertyValue
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
Melting Point120–125°C (decomposes)
Storage Conditions-20°C in anhydrous environment
StabilitySensitive to oxidation; requires inert atmosphere

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